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Compound of Interest

Compound Name:
3,5-Di-tert-butyl-2-

methoxybenzaldehyde

Cat. No.: B152259 Get Quote

For Immediate Release

This guide provides a comprehensive spectroscopic characterization of 3,5-Di-tert-butyl-2-
methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic

chemistry and materials science. Due to the limited availability of published experimental

spectra for this specific compound, this guide leverages data from structurally similar

analogues to provide a robust comparative analysis. This approach allows for a detailed

understanding of the spectroscopic features of the target molecule by examining the influence

of its constituent functional groups.

The following sections present a comparative analysis of 3,5-Di-tert-butyl-2-
methoxybenzaldehyde with key analogues, including its hydroxylated counterpart and other

substituted benzaldehydes. This guide is intended for researchers, scientists, and professionals

in drug development seeking a detailed understanding of the spectroscopic properties of this

compound and its relatives.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,5-Di-tert-butyl-2-
methoxybenzaldehyde and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Aldehyde H Aromatic H Methoxy H Hydroxyl H tert-Butyl H

3,5-Di-tert-

butyl-2-

methoxybenz

aldehyde

(Predicted)

~10.4
~7.6 (d), ~7.4

(d)
~3.8 (s) -

~1.4 (s), ~1.3

(s)

3,5-Di-tert-

butyl-2-

hydroxybenz

aldehyde[1]

~9.8 (s)
~7.6 (d), ~7.4

(d)
- ~11.5 (s) ~1.4 (s)

2-

Methoxybenz

aldehyde[2]

- - 3.01 (s) - -

3-

Methoxybenz

aldehyde[2]

9.98 (s)

7.51 (d), 7.41

(s), 7.25-7.30

(m)

3.82 (s) - -

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

C=O
Aromatic
C-O

Aromatic
C-tBu

Aromatic
C-H

Methoxy
C

tert-Butyl
C

3,5-Di-tert-

butyl-2-

methoxybe

nzaldehyd

e

(Predicted)

~192 ~160 ~140, ~138 ~128, ~126 ~56
~35, ~34,

~31, ~30

3,5-Di-tert-

butyl-2-

hydroxybe

nzaldehyd

e

~196 ~158 ~140, ~137 ~128-125 -
~35, ~34,

~31, ~29

2-

Methoxybe

nzaldehyd

e[2]

189.0 161.5 -

136.4,

127.7,

124.1,

120.5,

112.6

55.8 -

3-

Methoxybe

nzaldehyd

e[2]

193.0 159.8 -

137.6,

130.3,

122.5,

121.0,

112.9

55.4 -

Table 3: FT-IR Spectroscopic Data (Key Peaks in cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
C=O
Stretch

C-H
(Aromatic)
Stretch

C-H
(Aliphatic)
Stretch

C-O Stretch O-H Stretch

3,5-Di-tert-

butyl-2-

methoxybenz

aldehyde

~1685 ~3050 ~2960-2870 ~1250 -

3,5-Di-tert-

butyl-2-

hydroxybenz

aldehyde

1654 2956 2868 - Broad ~3400

2-

Methoxybenz

aldehyde

~1680-1700 ~3070 ~2940, ~2840 ~1245 -

3,5-Di-tert-

butyl-4-

hydroxybenz

aldehyde[3]

~1670 ~2950 ~2870 ~1230 Broad ~3500

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragments

3,5-Di-tert-butyl-2-

methoxybenzaldehyde[4]
248 233, 191, 57

2-Methoxybenzaldehyde 136 135, 107, 92, 77

3,5-Di-tert-butyl-4-

hydroxybenzaldehyde[5]
234 219, 177, 57

Table 5: UV-Vis Spectroscopic Data (λ_max in nm)
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Compound λ_max Solvent

3,5-Di-tert-butyl-2-

methoxybenzaldehyde
Not available -

3,5-Di-tert-butyl-2-

hydroxybenzaldehyde[1]
- -

3,5-Dimethoxybenzaldehyde[6] 221, 292 -

3,5-Di-tert-butyl-4-

hydroxybenzaldehyde[7]
232, 290 NaOH in H₂O

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The instrument is tuned and shimmed to the sample. A standard one-

pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral

width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of

2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the

¹³C NMR spectrum. The spectral width is set to approximately 240 ppm. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically
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1024 or more) and a longer relaxation delay (2-10 seconds) are required to obtain a

spectrum with an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using the spectrometer software. Chemical shifts are

referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid sample is placed directly onto the ATR

crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding

a small amount of the sample with dry KBr powder and pressing the mixture into a thin,

transparent disk.

Instrumentation: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate

(DTGS) or mercury cadmium telluride (MCT) detector is used.

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of

4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For volatile and thermally stable compounds like the benzaldehydes

discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A

dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl

acetate) is injected into the GC.

Gas Chromatography: The sample is vaporized in the heated injection port and separated on

a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed

to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to

elute the components.
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Ionization: As the compounds elute from the GC column, they enter the mass spectrometer

ion source. Electron Ionization (EI) at 70 eV is a common method for generating ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Processing: The detector records the abundance of each ion, and a

mass spectrum is generated by plotting ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption

(λ_max).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path,

and a matched cuvette with the sample solution is placed in the sample beam path. The

spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding

absorbance value are determined from the spectrum.

Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of

the compared compounds.
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Caption: Experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Di-tert-butyl-2-
methoxybenzaldehyde: A Comparative Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b152259#full-spectroscopic-
characterization-of-3-5-di-tert-butyl-2-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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